molecular formula C11H16N2O3S B14843389 N-(5-Cyclopropoxy-2-ethylpyridin-4-YL)methanesulfonamide

N-(5-Cyclopropoxy-2-ethylpyridin-4-YL)methanesulfonamide

Cat. No.: B14843389
M. Wt: 256.32 g/mol
InChI Key: GSSWVXLECQULGM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Cyclopropoxy-2-ethylpyridin-4-YL)methanesulfonamide typically involves the reaction of sulfonyl chlorides with an amine . A base such as pyridine is often added to absorb the HCl generated during the reaction. The general reaction can be represented as: [ \text{RSO}_2\text{Cl} + \text{R’}_2\text{NH} \rightarrow \text{RSO}_2\text{NR’}_2 + \text{HCl} ]

Industrial Production Methods

Industrial production methods for sulfonamides often involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts and reaction conditions that maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-(5-Cyclopropoxy-2-ethylpyridin-4-YL)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the sulfonyl group.

    Substitution: The compound can participate in substitution reactions, particularly at the sulfonamide nitrogen.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines .

Scientific Research Applications

N-(5-Cyclopropoxy-2-ethylpyridin-4-YL)methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-Cyclopropoxy-2-ethylpyridin-4-YL)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Properties

Molecular Formula

C11H16N2O3S

Molecular Weight

256.32 g/mol

IUPAC Name

N-(5-cyclopropyloxy-2-ethylpyridin-4-yl)methanesulfonamide

InChI

InChI=1S/C11H16N2O3S/c1-3-8-6-10(13-17(2,14)15)11(7-12-8)16-9-4-5-9/h6-7,9H,3-5H2,1-2H3,(H,12,13)

InChI Key

GSSWVXLECQULGM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=N1)OC2CC2)NS(=O)(=O)C

Origin of Product

United States

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